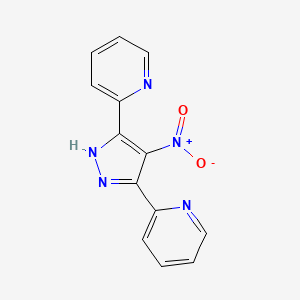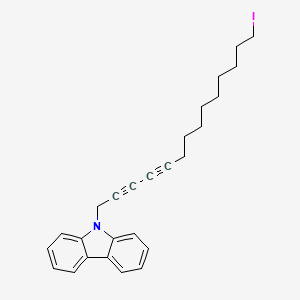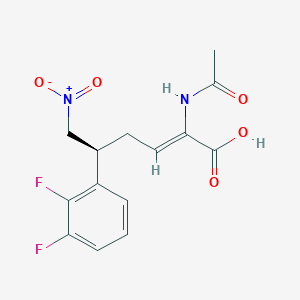
2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridyl groups at positions 3 and 5, and a nitro group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 2-pyridyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-Bis(2-pyridyl)-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s bioactivity .
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with transition metals such as cobalt, nickel, and copper.
Enzymes: Potentially inhibits enzymes by binding to their active sites.
Receptors: May modulate receptor activity by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(2-pyridyl)pyrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
3,5-Bis(2-pyridyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring, leading to distinct coordination chemistry and biological activity.
3,5-Bis(2-pyridyl)-4-hydro-1,2,4,6-thiatriazine: Features a thiatriazine ring, offering unique properties for material science applications .
Uniqueness: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole stands out due to the presence of the nitro group, which imparts unique redox properties and enhances its potential as a bioactive molecule. Its ability to form stable coordination complexes with various metal ions further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
922506-49-8 |
|---|---|
Molekularformel |
C13H9N5O2 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(4-nitro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)13-11(9-5-1-3-7-14-9)16-17-12(13)10-6-2-4-8-15-10/h1-8H,(H,16,17) |
InChI-Schlüssel |
CUZJLCHKCHQJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)

![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

